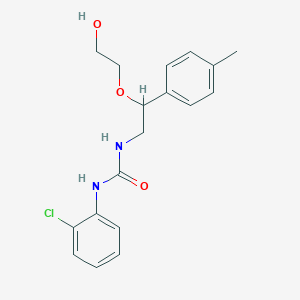

1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

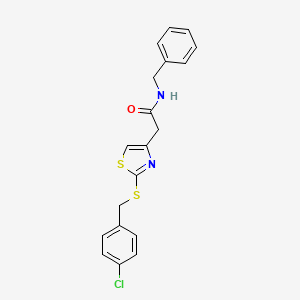

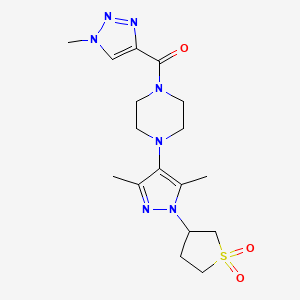

1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Torcetrapib and is a potent inhibitor of cholesteryl ester transfer protein (CETP).

Wissenschaftliche Forschungsanwendungen

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems has shown the effectiveness of hydroxyl radicals in breaking down these compounds in aqueous solutions. This method demonstrates the potential for advanced oxidation processes in treating water contaminated with antimicrobial compounds (Sirés et al., 2007).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic solutions, highlighting the potential of these compounds in protecting metals against corrosion. This study provides insight into the mechanisms of corrosion inhibition and the role of urea derivatives in industrial applications (Mistry et al., 2011).

Synthesis of Aliphatic Hydroxyethyl-substituted Ureas

The synthesis of hydroxyethyl-substituted ureas has been explored for their application in modifying epoxy and urethane polymers, aiming to improve their performance. These findings underscore the significance of urea derivatives in the development of high-molecular-weight compounds and polymers (Ignat’ev et al., 2015).

Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis

The utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas highlights a novel approach to converting carboxylic acids into ureas. This method offers a straightforward, racemization-free synthesis route, beneficial for pharmaceutical research and development (Thalluri et al., 2014).

Discovery of Nonpeptide Agonists

Research into nonpeptidic agonists of the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, demonstrates the potential for developing new pharmacological tools and drug leads targeting this receptor. This work is crucial for advancing therapeutic interventions for diseases related to the urotensin-II system (Croston et al., 2002).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWFHXVZSDYZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)